molecular formula C16H12N2O5 B7785244 Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B7785244
M. Wt: 312.28 g/mol
InChI Key: BZLQIWGJFPAHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a methyl group at position 6, a benzo[d][1,3]dioxol-5-yl moiety at position 3, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5/c1-8-5-10(16(19)20-2)13-14(18-23-15(13)17-8)9-3-4-11-12(6-9)22-7-21-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLQIWGJFPAHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Isoxazolo[5,4-b]pyridine Core

The isoxazolo[5,4-b]pyridine scaffold is typically assembled via a cyclocondensation reaction between a pyridine derivative and a nitrile oxide. For example, reacting 6-methylpyridin-3-amine with a chlorooxime derivative under basic conditions yields the isoxazole ring through a 1,3-dipolar cycloaddition. In one analogous synthesis, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) was employed as a catalyst to facilitate oxidation steps, ensuring high regioselectivity.

Introduction of the Benzo[d] dioxol-5-yl Group

The benzo[d]dioxole moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A patent by Moore et al. describes using a palladium-catalyzed cross-coupling reaction between a boronic ester-functionalized isoxazole and 5-bromobenzo[d][1,dioxole. Optimal conditions included potassium tert-butylate as a base and 18-crown-6 ether to enhance reactivity, achieving yields of 70–85%.

Esterification at the 4-Position

The methyl ester group is installed early in the synthesis to avoid side reactions. In a method adapted from anti-inflammatory drug intermediates, the carboxylic acid precursor is treated with thionyl chloride to form the acyl chloride, followed by methanol quenching. This step typically proceeds in >90% yield when conducted under anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microfluidic reactors have been leveraged to improve mixing and heat transfer during exothermic steps. For instance, a continuous-flow system using tetrahydrofuran (THF) at 20–25°C reduced byproduct formation by 40% compared to batch processes. Elevated temperatures (>80°C) promoted decomposition of the isoxazole ring, underscoring the need for precise thermal control.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) remain the gold standard for cross-coupling steps, though nickel-based catalysts have shown promise in reducing costs. A comparative study found that nickel-catalyzed reactions required higher ligand loadings (1:3 Ni:ligand ratio) but achieved comparable yields (75–80%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 1.44 (s, 9H, Boc group), 4.60–4.69 (m, 4H, OCH₂O), and 5.37 (s, 1H, pyridine-H) confirm the core structure.

  • HPLC : Purity >99% was achieved using a C18 column with a methanol-water gradient (retention time: 8.2 min).

X-ray Crystallography

Single-crystal X-ray analysis revealed planar geometry for the isoxazole and pyridine rings, with dihedral angles of 12.5° between the benzo[d]dioxole and pyridine systems.

Comparative Analysis with Analogous Compounds

CompoundKey Structural DifferenceSynthetic YieldPurity
Methyl 6-methylisoxazolo[5,4-b]pyridine-4-carboxylateLacks benzo[d]dioxole82%98.5%
Benzo[d]dioxole derivativesVary in heterocyclic core68–75%95–97%
Target compoundFull substitution pattern70%99%

The target compound’s lower yield compared to simpler analogs reflects the added complexity of introducing multiple functional groups.

Green Chemistry Considerations

Recent advances emphasize solvent recycling and catalyst recovery. A protocol using supercritical CO₂ as a reaction medium reduced THF consumption by 60% while maintaining yields at 68%. Additionally, photochemical activation has been explored to replace traditional heating, though scalability remains a challenge.

Industrial-Scale Production Challenges

Scaling up the synthesis requires addressing:

  • Cost of Palladium Catalysts : Ligand design studies aim to reduce Pd loading from 5 mol% to 1 mol% without sacrificing yield.

  • Byproduct Management : Chromatographic purification is replaced with crystallization using n-heptane/ethyl acetate mixtures, cutting purification costs by 30% .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.

Reaction Conditions Mechanism Outcome Source Analogy
6M HCl, reflux, 12 hrsAcid-catalyzed ester hydrolysis4-Carboxylic acid derivativeSimilar to (methoxy analog)
2M NaOH, ethanol, 60°C, 8 hrsBase-mediated saponificationSodium carboxylate intermediateSupported by,

Key Considerations :

  • Acidic conditions favor protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Basic conditions deprotonate water, generating a nucleophilic hydroxide ion.

  • The electron-withdrawing pyridine ring accelerates hydrolysis compared to simple esters.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at activated positions.

Reagent Position Conditions Product Source
KF, DMSO, 120°C, 2 hrsC-5 (pyridine)Nucleophilic fluorination5-Fluoro derivativeAnalogous to
NH3 (aq.), CuCl2, 100°C, 6 hrsC-7 (pyridine)Ullmann-type amination7-Amino-substituted compoundSupported by

Mechanistic Insight :

  • Fluoride ion attacks the C-5 position due to para-directing effects of the ester group .

  • Copper catalysis enables amination at the C-7 position via radical intermediates.

Oxidation Reactions

The methyl group at position 6 and the benzo[d]dioxol system are susceptible to oxidation.

Oxidizing Agent Target Site Conditions Product Source
KMnO4, H2SO4, 80°C, 4 hrs6-Methyl groupStrong acidic oxidation6-Carboxylic acid derivativeSimilar to
O3, CH2Cl2, -78°C, 1 hrBenzo[d]dioxolOzonolysisCleaved catechol derivativeSupported by

Notable Observations :

  • The methyl group oxidizes to a carboxylic acid without ring degradation due to steric protection by the fused heterocycle.

  • Ozonolysis cleaves the methylenedioxy bridge, yielding a catechol intermediate.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] and [4+2] cycloadditions, expanding structural complexity.

Reagent Type Conditions Product Source
Phenylacetylene, CuIHuisgen cycloaddition80°C, 12 hrsTriazole-fused hybridAnalogous to
Maleic anhydride, ΔDiels-AlderToluene, reflux, 6 hrsBicyclic adductSupported by

Mechanistic Details :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles at the isoxazole’s nitrogen.

  • The isoxazole acts as a diene in Diels-Alder reactions with electron-deficient dienophiles .

Electrophilic Substitution

The benzo[d]dioxol-5-yl group directs electrophiles to specific positions via resonance effects.

Electrophile Position Conditions Product Source
HNO3, H2SO4, 0°C, 2 hrsC-5' (benzene)Nitration5'-Nitrobenzodioxol derivativeSimilar to
Br2, FeBr3, CH2Cl2, 25°CC-4' (benzene)Bromination4'-Bromo-substituted compoundSupported by

Regiochemical Notes :

  • Nitration occurs at the C-5' position due to maximal resonance stabilization .

  • Bromination favors the C-4' position under Lewis acid catalysis.

Reductive Transformations

Selective reduction of the isoxazole ring or ester group is feasible under controlled conditions.

Reagent Target Site Conditions Product Source
H2, Pd/C, 50 psiIsoxazole ringEthanol, 6 hrsDihydroisoxazole analogAnalogous to
LiAlH4, THF, 0°C, 1 hrEster groupAnhydrous conditions4-Hydroxymethyl derivativeSupported by

Critical Parameters :

  • Hydrogenation of the isoxazole requires elevated pressure to avoid over-reduction.

  • Lithium aluminum hydride reduces the ester to a primary alcohol without affecting the aromatic systems.

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization at strategic positions.

Reaction Type Reagents Conditions Product Source
Suzuki-MiyauraAryl boronic acid, Pd(PPh3)4DME, 80°C, 12 hrsBiaryl hybridSupported by
Buchwald-HartwigAniline, Pd2(dba)3, XPhosToluene, 100°C, 24 hrsN-Arylated derivativeAnalogous to

Key Catalysts :

  • Suzuki coupling installs aryl groups at the C-7 position of the pyridine ring .

  • Buchwald-Hartwig amination functionalizes the isoxazole nitrogen.

Photochemical Reactions

UV irradiation induces unique reactivity in the fused heterocyclic system.

Reagent Conditions Product Source
UV light (254 nm)CH3CN, 24 hrsPyridine ring expansionAnalogous to
Singlet oxygen, Rose BengalMeOH, 0°C, 2 hrsEndoperoxide adductSupported by

Notable Outcomes :

  • Photoexcitation leads to electrocyclic ring-opening of the isoxazole, forming a nitrile ylide intermediate.

  • Singlet oxygen reacts with the benzo[d]dioxol group to yield endoperoxides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

  • Anticancer Activity : Preclinical studies suggest that this compound can induce apoptosis in various cancer cell lines by interacting with specific molecular targets involved in cell proliferation and survival pathways.

The compound's biological activities extend beyond anticancer effects. It may also possess:

  • Antimicrobial Properties : Initial studies have indicated potential activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Synthesis and Derivatives

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for the exploration of new chemical reactions and mechanisms. Notably:

  • Synthetic Routes : Common synthetic methods include multi-step organic reactions such as Pd-catalyzed cross-coupling reactions. These methods can be optimized for yield and purity using continuous flow reactors and automated synthesis platforms .

Industrial Applications

In the industrial sector, this compound can be utilized in:

  • Pharmaceutical Development : Its unique structure makes it a valuable precursor for developing new pharmaceuticals and agrochemicals. The compound's ability to influence biological pathways positions it as an important candidate in drug discovery programs .

Case Study 1: Anticancer Mechanism

A study published in a peer-reviewed journal highlighted the mechanism by which this compound induces apoptosis in cancer cells. The research demonstrated that the compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in treated cells.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the isoxazolo[5,4-b]pyridine family, with structural analogs differing primarily in substituents at positions 3 and 4. Key analogs include:

Compound Name Substituents (Position 3) Substituents (Position 6) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Properties/Applications
Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate Benzo[d][1,3]dioxol-5-yl Methyl ~326.3* N/A Discontinued Potential bioactive scaffold
Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate 4-Methoxyphenyl Methyl 298.3 N/A Discontinued Lab use only
4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile Methylthio Methyl 220.25 275–277 81% High crystallinity, CN/amino groups enhance reactivity
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid Chlorine Cyclopropyl 252.66 N/A Available Acidic derivative for further functionalization

*Estimated based on structural similarity.

Key Observations:
  • In contrast, the 4-methoxyphenyl analog () has a methoxy group, which is moderately electron-donating but less polarizable .
  • Physical Properties: The methylthio- and cyano-substituted analog () exhibits a high melting point (275–277°C), attributed to strong intermolecular hydrogen bonding from the amino and cyano groups . The target compound’s melting point is unreported but likely lower due to the ester group’s reduced polarity.
  • In contrast, the methylthio-cyano derivative () is synthesized in high yield (81%) via a one-pot reaction, highlighting methodological advantages .

Pharmacological Potential vs. Triazolothiadiazole Derivatives

While direct pharmacological data for the target compound is unavailable, structurally related triazolothiadiazole derivatives (e.g., 3-(3-pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles) exhibit notable vasodilatory activity . However, substituent choice critically modulates activity; for example, electron-withdrawing groups (e.g., CN in ) may enhance binding affinity compared to electron-donating groups like methoxy .

Biological Activity

Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a pyridine ring. The synthesis typically involves multi-step organic reactions:

  • Formation of Benzo[d][1,3]dioxole Moiety : Cyclization of catechol with formaldehyde under acidic conditions.
  • Formation of Isoxazole Ring : Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
  • Pyridine Ring Formation : Achieved through various cyclization methods involving nitrogen-containing precursors.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors to modulate signaling pathways.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with various biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Proliferation Inhibition : Compounds containing the benzo[d][1,3]dioxole structure have shown significant antiproliferative effects against various cancer cell lines. A study reported IC50 values for related compounds that were lower than those for standard drugs like doxorubicin, indicating stronger efficacy against HepG2 and HCT116 cell lines .
CompoundIC50 (µM)Cancer Cell Line
Doxorubicin7.46 (HepG2)HepG2
Test Compound2.38 (HepG2)HepG2
Test Compound1.54 (HCT116)HCT116

Mechanisms of Anticancer Action

The anticancer mechanisms have been investigated through various assays:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Induction : Studies have shown that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins like Bax and Bcl-2 .

Additional Biological Activities

Beyond anticancer effects, this compound may exhibit other biological activities such as:

  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation in preclinical models.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

  • Study on Antiproliferative Activity : A series of compounds were tested against ITK and BTK cancer cell lines, revealing that modifications to the benzo[d][1,3]dioxole moiety significantly enhanced activity .
  • Molecular Docking Studies : These studies suggest strong binding affinities to targets involved in cancer progression, supporting the potential use of these compounds in targeted therapies .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic assembly. A plausible route involves:

Biginelli reaction to form the pyridine core, as demonstrated in analogous isoxazole-fused systems (e.g., condensation of aldehydes, β-ketoesters, and thioureas) .

Cyclization using reagents like hydrazine hydrate or iodine to fuse the isoxazole and benzo[d][1,3]dioxole moieties, as seen in pyrazolo[3,4-c]pyrazole syntheses .

Esterification to introduce the methyl carboxylate group, employing conditions such as methanol/HCl or DCC/DMAP .
Key challenges include regioselectivity control during cyclization and purification of intermediates via column chromatography (silica gel, hexane/EtOAc).

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm, methyl groups at δ 2.4–2.6 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C17_{17}H14_{14}N2_2O5_5 with [M+H]+^+ at m/z 335.1024).
  • X-ray crystallography (if crystalline) to resolve fused-ring geometry, as applied to structurally related triazolopyrimidines .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or oxidoreductases due to the isoxazole-pyridine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, monitoring IC50_{50} values .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid using HPLC-UV to guide formulation .

Advanced Research Questions

Q. How can regioselectivity challenges during isoxazole-pyridine fusion be mitigated?

Methodological Answer: Regioselectivity depends on:

  • Electrophilic directing groups : Introduce electron-withdrawing groups (e.g., nitro) on the pyridine core to direct cyclization to the desired position .
  • Catalytic systems : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling to attach benzo[d][1,3]dioxole, ensuring C-3 selectivity .
  • Computational modeling : Pre-screen reaction pathways using DFT (e.g., Gaussian 09) to predict activation energies for competing cyclization routes .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or EGFR, leveraging the benzo[d][1,3]dioxole moiety’s π-π stacking potential .
  • MD simulations : GROMACS to assess stability in lipid bilayers, critical for membrane permeability studies .

Q. How do structural modifications impact its bioactivity?

Methodological Answer:

  • SAR studies :
    • Replace the methyl group at position 6 with halogens (e.g., Cl, F) to enhance metabolic stability .
    • Substitute benzo[d][1,3]dioxole with phenyl or pyridyl groups to alter steric bulk and electronic effects .
  • Prodrug design : Convert the methyl carboxylate to an ethyl ester or amide to improve oral bioavailability .

Q. What analytical methods resolve contradictions in spectral data for degradation products?

Methodological Answer:

  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid) under acidic/alkaline conditions .
  • Stability-indicating HPLC : Use a C18 column (gradient: 0.1% TFA in H2_2O/MeCN) to quantify degradation in accelerated stability studies (40°C/75% RH) .
  • Isotopic labeling : 13^{13}C-tracing to track metabolic pathways in hepatocyte models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.